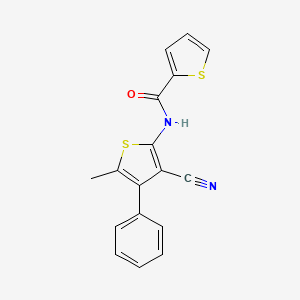

![molecular formula C12H19N3O4S B4583335 ethyl 1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B4583335.png)

ethyl 1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-piperidinecarboxylate

Vue d'ensemble

Description

"Ethyl 1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-piperidinecarboxylate" is a chemical compound with potential relevance in medicinal chemistry and organic synthesis. The compound's structure suggests it might have unique chemical and physical properties useful in various applications.

Synthesis Analysis

The synthesis of related compounds typically involves the formation of pyrazole sulfonamide derivatives, as demonstrated in the facile synthesis of biaryl pyrazole sulfonamide derivatives (Srivastava et al., 2008). Additionally, ethyl 5-amino-3-(4,6-dimethylpyrimidin-2-ylamino)-1-methyl-1H-pyrazole-4-carboxylate and its derivatives have been synthesized and their molecular structures determined (Wu et al., 2005).

Molecular Structure Analysis

The molecular structures of similar compounds like ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate have been elucidated using X-ray diffraction methods (Minga, 2005).

Chemical Reactions and Properties

The compound's reactivity and chemical properties can be inferred from related studies. For example, ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate undergoes selective cyclocondensation with 1,3-dicarbonyl compounds (Lebedˈ et al., 2012).

Physical Properties Analysis

The physical properties of this compound can be related to those of similar compounds, which exhibit distinct molecular packing and hydrogen bonding patterns in their crystal structures (Thaher et al., 2012).

Chemical Properties Analysis

Chemical properties, such as reactivity and stability, can be deduced from the synthesis and structural analysis of similar compounds. For instance, the synthesis and characterization of pyrazole derivatives reveal insights into their stability and chemical behavior (Naveen et al., 2021).

Applications De Recherche Scientifique

Antibacterial and Antimicrobial Activity

- Synthesis and Antibacterial Evaluation of Novel Heterocyclic Compounds: Novel heterocyclic compounds containing a sulfonamido moiety were synthesized, showing high antibacterial activities. This highlights the potential of such compounds in developing new antibacterial agents (Azab, Youssef, & El‐Bordany, 2013).

- Synthesis of N-substituted Acetamide Derivatives and Screening for Antibacterial Activity: Acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores were synthesized, demonstrating moderate antibacterial potentials, particularly against Gram-negative bacterial strains (Iqbal et al., 2017).

Anticancer Activity

- Synthesis of Propanamide Derivatives Bearing 4-piperidinyl-1,3,4-oxadiazole as Anticancer Agents: Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids were synthesized and evaluated as anticancer agents, with some compounds exhibiting strong anticancer activities (Rehman et al., 2018).

CNS Disorders Treatment

- Design of N-Alkylated Arylsulfonamides for CNS Disorders: N-alkylation of arylsulfonamide derivatives of (aryloxy)ethyl piperidines was explored for designing selective 5-HT7 receptor ligands or multifunctional agents. Selected compounds showed antidepressant-like and pro-cognitive properties, supporting their potential in treating CNS disorders (Canale et al., 2016).

Herbicide Degradation

- Degradation Behaviour of Pyrazosulfuron-ethyl in Water: The study investigated the degradation behavior of pyrazosulfuron-ethyl, a herbicide, in water across different pH levels, providing insight into its environmental fate (Singh & Singh, 2013).

Synthesis of Heterocyclic Compounds

- Efficient Synthesis of Pyrazolo[3,4-b]pyridine Products: A method for synthesizing novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products via condensation of pyrazole-5-amine derivatives was developed, useful for preparing new N-fused heterocycle products (Ghaedi et al., 2015).

Propriétés

IUPAC Name |

ethyl 1-(1-methylpyrazol-4-yl)sulfonylpiperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O4S/c1-3-19-12(16)10-4-6-15(7-5-10)20(17,18)11-8-13-14(2)9-11/h8-10H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNDBHXOUZZLOBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CN(N=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

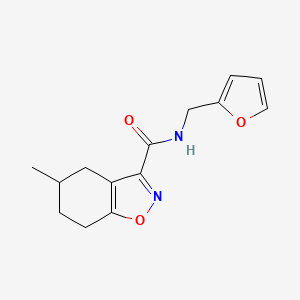

![N-(2,3-dimethylcyclohexyl)-3-methyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4583257.png)

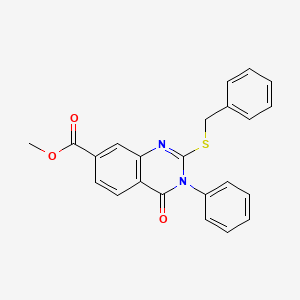

![methyl 2-{[2-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4583264.png)

![N-(2-methyl-1-{[2-(3-phenyl-2-propen-1-ylidene)hydrazino]carbonyl}-1-propen-1-yl)benzamide](/img/structure/B4583266.png)

![N-(2,4-difluorophenyl)-N'-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]urea](/img/structure/B4583274.png)

![ethyl [2-({[(5-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-1,3,4-oxadiazol-2-yl)thio]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B4583280.png)

![ethyl 3-(5-methyl-7-oxo-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoate](/img/structure/B4583296.png)

![2-(2-naphthyl)-2-oxoethyl 4-[(4-fluorophenyl)amino]-4-oxobutanoate](/img/structure/B4583319.png)

![2-[(4-allyl-5-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B4583329.png)

![3-(3-chloro-4-methylphenyl)-7-(2-thienylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4583331.png)

![4-[(4-bromo-5-propyl-2-thienyl)carbonyl]morpholine](/img/structure/B4583355.png)

![methyl 4-methyl-2-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B4583367.png)